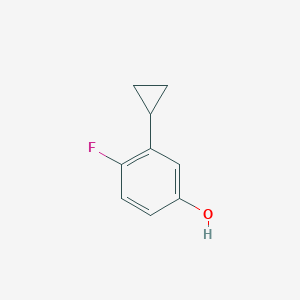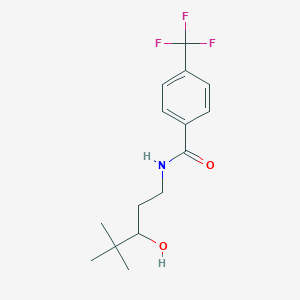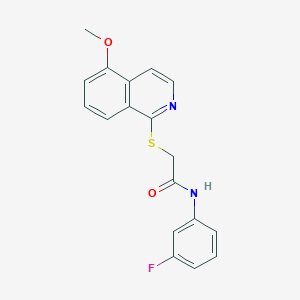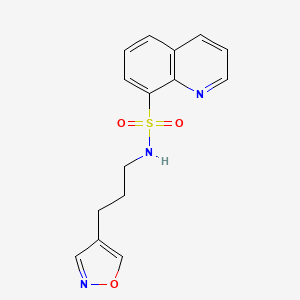
4-Fluoro-3-cyclopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-4-fluorophenol is a chemical compound with the CAS Number: 1545520-03-3 . It has a molecular weight of 152.17 . It is in a liquid physical form .
Physical and Chemical Properties Analysis
3-Cyclopropyl-4-fluorophenol is a liquid at room temperature . It has a molecular weight of 152.17 .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors Development Research on derivatives of phenolic compounds, such as 4-Methyl-2,6-diformylphenol, highlights their significance in the creation of fluorescent chemosensors. These chemosensors are crucial for detecting a wide range of analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The adaptability of these compounds allows for fine-tuning their sensing capabilities, indicating a potential area for the application of 3-Cyclopropyl-4-fluorophenol in sensor technology (Roy, 2021).
Pharmacological and Biological Effects Chlorogenic Acid (CGA) and other phenolic acids showcase a variety of pharmacological and biological effects, including antioxidant, antibacterial, and anti-inflammatory properties. These compounds play crucial roles in modulating lipid and glucose metabolism, hinting at the potential health benefits and therapeutic applications of 3-Cyclopropyl-4-fluorophenol if it exhibits similar properties (Naveed et al., 2018).
Molecular Imaging and Toxicity Studies The study of fluorophores, including their use in molecular imaging for cancer diagnosis, underlines the importance of evaluating the toxicity and safety profiles of these compounds. Understanding the toxicological aspects of fluorophores can aid in safely applying 3-Cyclopropyl-4-fluorophenol in similar contexts (Alford et al., 2009).
Cyclometalating Ligands in OLEDs Transition-metal phosphors with cyclometalating ligands, including those related to phenolic compounds, have shown promising applications in organic light-emitting diodes (OLEDs). The capacity of these compounds to emit light across the visible spectrum suggests potential applications for 3-Cyclopropyl-4-fluorophenol in the development of phosphorescent materials and OLED technology (Chi & Chou, 2010).
Metallation of π-Deficient Heteroaromatic Compounds The metallation of π-deficient heterocyclic compounds, including fluoropyridines, is critical in synthesizing various substituted pyridines. This process highlights the chemical reactivity and versatility of such compounds in organic synthesis, potentially extending to the chemical manipulation and applications of 3-Cyclopropyl-4-fluorophenol in creating targeted molecules for various scientific purposes (Marsais & Quéguiner, 1983).
Safety and Hazards
The safety data sheet for 3-Cyclopropyl-4-fluorophenol indicates that it is a dangerous compound . It has hazard statements including H335 (May cause respiratory irritation), H332 (Harmful if inhaled), H319 (Causes serious eye irritation), H318 (Causes serious eye damage), H315 (Causes skin irritation) .
Eigenschaften
IUPAC Name |
3-cyclopropyl-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDTLQYKLMSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2754461.png)


![5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid](/img/structure/B2754465.png)


![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2754471.png)
![N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2754472.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2754479.png)

![4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2754481.png)

